molecular formula C22H17N3O5 B2710574 1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203391-80-3

1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Cat. No.: B2710574
CAS No.: 1203391-80-3
M. Wt: 403.394
InChI Key: DDMUSQSASGKDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a synthetic small molecule designed for biochemical research. This compound belongs to a class of dibenzo[b,f][1,4]oxazepine derivatives, which have been identified in scientific literature as potent inhibitors of Histone Deacetylase (HDAC) enzymes . HDACs play a critical role in epigenetic regulation by modifying chromatin structure and controlling gene expression. The inhibition of HDAC activity can lead to the accumulation of acetylated histones, which alters gene transcription and can induce cell cycle arrest, differentiation, and apoptosis in various cell lines . As such, this compound is a valuable tool for researchers investigating epigenetics, gene regulation, and cellular differentiation processes. The structural core of this molecule incorporates a urea linker, which may contribute to its binding affinity and specificity. This product is intended for in vitro research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and confirm its identity and purity through analytical methods prior to use.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-25-16-4-2-3-5-18(16)30-17-8-6-13(10-15(17)21(25)26)23-22(27)24-14-7-9-19-20(11-14)29-12-28-19/h2-11H,12H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMUSQSASGKDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes both a benzo[d][1,3]dioxole moiety and a dibenzo[b,f][1,4]oxazepine core. Its molecular formula is C19H17N3O5C_{19}H_{17}N_{3}O_{5} with a molecular weight of approximately 363.36 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC19H17N3O5C_{19}H_{17}N_{3}O_{5}
Molecular Weight363.36 g/mol
CAS Number1232795-49-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzo[d][1,3]dioxole and dibenzo[b,f][1,4]oxazepine components. Various synthetic strategies have been explored to enhance yield and purity while minimizing by-products.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives synthesized from benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver), HCT116 (colon), MCF-7 (breast)
  • IC50 Values :
    • Compound with similar structure:
      • HepG2: 2.38 µM
      • HCT116: 1.54 µM
      • MCF7: 4.52 µM
    • Doxorubicin (reference drug):
      • HepG2: 7.46 µM
      • HCT116: 8.29 µM
      • MCF7: 4.56 µM

These results indicate that certain derivatives exhibit stronger cytotoxicity compared to standard chemotherapeutic agents .

The mechanism through which these compounds exert their anticancer effects includes:

  • Apoptosis Induction : Assessment via annexin V-FITC staining indicates that these compounds can trigger apoptosis in cancer cells.
  • Cell Cycle Arrest : Analysis shows that they can induce cell cycle arrest at specific phases.
  • Inhibition of EGFR : Some compounds have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial for tumor growth and survival.

Antimicrobial Activity

While primarily studied for anticancer properties, some derivatives also exhibit antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 8 to 64 µM, indicating moderate efficacy .

Case Study 1: Cytotoxicity Assessment

A study involving the evaluation of a series of thiourea derivatives containing benzo[d][1,3]dioxole showed promising results in terms of cytotoxicity against cancer cell lines with minimal toxicity towards normal cells . This selectivity is crucial for developing safer therapeutic agents.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression. These studies suggest that modifications to the chemical structure could enhance biological activity by improving binding interactions with target sites .

Comparison with Similar Compounds

SR-4995 and SR-3420

  • SR-4995 : 1-Phenylpropyl-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)urea ().
  • SR-3420 : 1-(3-(3,5-Bis(trifluoromethyl)phenyl)propyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)urea ().

Both compounds share the dibenzo[b,f][1,4]thiazepin core but differ in urea substituents. SR-3420’s trifluoromethyl groups enhance lipophilicity and metabolic stability, leading to improved ABHD5 activation and lipolysis efficacy compared to SR-4995 . The target compound’s benzo[d][1,3]dioxol-5-yl group may similarly optimize pharmacokinetics by balancing polarity and aromatic interactions.

N-{4-[(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl]phenyl}propanamide

This analog () replaces the urea group with a sulfamoylphenylpropanamide linkage, eliminating hydrogen-bonding capacity. Such modifications often reduce target engagement in urea-dependent pathways but may improve selectivity for sulfonamide-responsive receptors .

Substituent Effects on Bioactivity

  • Benzo[d][1,3]dioxol-5-yl : Present in the target compound and derivatives like 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)-3-hydroxyprop-2-en-1-one (), this group contributes to π-π stacking interactions and metabolic resistance due to its electron-rich aromatic system .
  • Trifluoromethyl Groups (SR-3420) : Increase hydrophobicity and resistance to oxidative degradation, a strategy employed to enhance drug half-life .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Urea Substituent Key Functional Groups Biological Activity/Notes
1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea Dibenzo[b,f][1,4]oxazepin Benzo[d][1,3]dioxol-5-yl Urea, methyl, ketone Potential ABHD5 modulation*
SR-4995 Dibenzo[b,f][1,4]thiazepin 1-Phenylpropyl Urea, methyl, ketone Lipolysis enhancement
SR-3420 Dibenzo[b,f][1,4]thiazepin 3-(3,5-Bis(trifluoromethyl)phenyl)propyl Urea, CF3 groups Improved ABHD5 efficacy
N-{4-[(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl]phenyl}propanamide Dibenzo[b,f][1,4]oxazepin Sulfamoylphenylpropanamide Sulfonamide, propanamide Alternative receptor targeting

Research Findings and Implications

Core Heteroatom Impact : Oxygen in the oxazepin core (target compound) vs. sulfur in thiazepin (SR-4995/SR-3420) may reduce electron density, favoring interactions with polar residues in target proteins .

Substituent-Driven Activity : The benzo[d][1,3]dioxol-5-yl group likely enhances metabolic stability compared to alkyl or trifluoromethyl substituents, as observed in related compounds () .

Urea vs. Sulfonamide : Urea derivatives generally exhibit stronger hydrogen-bonding capacity, critical for ABHD5 activation, while sulfonamides may shift selectivity toward other enzymatic pathways .

Q & A

Q. What are the optimal synthetic routes for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea, and how can yield be maximized?

Answer: The compound’s synthesis involves multi-step coupling reactions. Key steps include:

  • Urea linkage formation : React the benzo[d][1,3]dioxol-5-yl amine with a pre-synthesized 10-methyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl isocyanate intermediate under anhydrous conditions (e.g., DMF as solvent, 60°C, 12h).
  • Yield optimization : Use stoichiometric excess (1.2–1.5 eq) of the isocyanate derivative to drive the reaction to completion. Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography. Reported yields for analogous urea derivatives range from 65–76% under similar conditions .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Answer: Employ a combination of spectroscopic and chromatographic techniques:

  • NMR spectroscopy : Confirm the urea bridge (NH protons at δ 8.2–8.5 ppm in DMSO-d6) and the benzo[d][1,3]dioxole moiety (distinct singlet at δ 5.9–6.1 ppm for the methylenedioxy group) .
  • IR spectroscopy : Validate carbonyl stretches (C=O at ~1705 cm⁻¹ for the oxazepinone ring and urea C=O at ~1650 cm⁻¹) .
  • GCMS/HRMS : Ensure molecular ion peaks align with theoretical m/z values (e.g., discrepancies >0.005 Da may indicate impurities or isomerization) .

Advanced Research Questions

Q. What experimental models are suitable for investigating the compound’s anticonvulsant or neuropharmacological activity?

Answer: Design studies using:

  • In vitro assays : Electrophysiological recordings (e.g., patch-clamp on GABA-A receptors) to assess modulation of ion channels, given structural similarity to benzodiazepine derivatives .
  • In vivo models :
    • Maximal electroshock (MES) test : Evaluate seizure suppression in rodents (dose range: 30–100 mg/kg, i.p.).
    • Subcutaneous pentylenetetrazol (scPTZ) test : Monitor latency to clonic seizures. Include positive controls (e.g., valproate) and measure ED₅₀ values .
  • Data interpretation : Use ANOVA with post-hoc Tukey tests to compare treatment groups. Address variability by normalizing to baseline seizure thresholds .

Q. How can researchers resolve contradictions in spectral data (e.g., GCMS vs. HRMS results)?

Answer: Contradictions often arise from isomerization or trace solvents. Mitigate via:

  • Orthogonal validation : Repeat MS analyses using ESI+ (for better ionization of polar impurities) and compare with MALDI-TOF.
  • Isomer isolation : Use preparative HPLC (C18 column, acetonitrile/water gradient) to separate isomers. Re-analyze fractions via NMR (¹H-¹H COSY) to confirm structural assignments .
  • Solvent elimination : Dry samples under high vacuum (<0.1 mmHg, 24h) to remove residual DMF or THF, which can fragment during MS .

Q. What strategies are recommended for studying the compound’s metabolic stability and pharmacokinetics?

Answer:

  • In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60min. Calculate intrinsic clearance (Clₐᵢₙₜ) .
  • Protein binding : Assess plasma protein affinity using equilibrium dialysis (37°C, 4h). High binding (>95%) may necessitate dose adjustments in vivo .
  • Pharmacokinetic (PK) studies : Administer IV/PO doses in rodents (n=6/group). Collect plasma at 0.5, 1, 2, 4, 8, 12h. Model data using non-compartmental analysis (WinNonlin) to derive AUC, t₁/₂, and bioavailability .

Data Analysis and Theoretical Frameworks

Q. How should researchers integrate computational modeling to predict the compound’s mechanism of action?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like serotonin receptors or COX-2 (PDB IDs: 6WGT, 5KIR). Validate poses with MM-GBSA free energy calculations .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond occupancy .
  • QSAR modeling : Derive ADMET properties (e.g., logP, solubility) using SwissADME. Prioritize analogs with ClogP <3 and TPSA <90 Ų for improved blood-brain barrier penetration .

Q. What statistical approaches address variability in biological replicate data?

Answer:

  • Power analysis : Predefine sample size (α=0.05, β=0.2) using G*Power to ensure detectability of ≥20% effect sizes .
  • Mixed-effects models : Account for batch effects (e.g., microsome lot variability) in pharmacokinetic data via lme4 in R .
  • Robust regression : Apply Huber loss functions to minimize outlier influence in dose-response curves .

Notes on Contradictory Evidence

  • Synthesis yields : reports 65–76% yields for analogous compounds, while highlights challenges with isomerization (2% impurities). Researchers should prioritize rigorous purification .
  • Analytical discrepancies : GCMS data in showed deviations from theoretical m/z values, underscoring the need for orthogonal validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.